molecular formula C22H23N3O4 B2492257 N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922909-52-2

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Katalognummer: B2492257
CAS-Nummer: 922909-52-2
Molekulargewicht: 393.443
InChI-Schlüssel: GIXSOQANBBECMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a pyridazinone-derived acetamide compound characterized by a dihydropyridazinone core substituted at position 3 with a 3,4-dimethylphenyl group and at position 1 with an acetamide moiety linked to a 2,4-dimethoxyphenyl ring.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-16(11-15(14)2)18-9-10-22(27)25(24-18)13-21(26)23-19-8-7-17(28-3)12-20(19)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSOQANBBECMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly as enzyme inhibitors or receptor modulators.

    Biology: It may be used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

N-[4-(3-methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenyl]acetamide (CAS 117903-09-0) Core structure: Pyridazinone with 3-methyl and 4-phenylacetamide substituents. Differences: Lacks the 3,4-dimethylphenyl group and 2,4-dimethoxyphenyl linkage.

N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide Core structure: Pyridazinone substituted with a 1-naphthyl group at position 3 and an acetamide-linked 4-acetamidophenyl. Differences: The 1-naphthyl group introduces greater aromatic bulk than 3,4-dimethylphenyl, which may enhance π-π stacking but reduce solubility. The 4-acetamidophenyl moiety lacks methoxy groups, altering electronic properties.

2-[[5-[[(1,6-Dihydro-6-oxo-1-phenyl-3-pyridazinyl)oxy]methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide (CAS 692737-11-4) Core structure: Pyridazinone linked to a triazole-thioether and 2,6-dimethylphenylacetamide. Differences: Incorporates a sulfur-containing triazole group instead of a direct acetamide linkage. The 2,6-dimethylphenyl substituent may confer distinct steric and electronic effects compared to the target’s 2,4-dimethoxyphenyl group.

Comparative Analysis Table

Parameter Target Compound CAS 117903-09-0 CAS 692737-11-4 N-(4-Acetamidophenyl)-...
Pyridazinone Substituents 3-(3,4-Dimethylphenyl), 1-acetamide-2,4-dimethoxyphenyl 3-Methyl, 4-phenylacetamide 1-Phenyl, triazole-thioether linkage 3-(1-Naphthyl), 4-acetamidophenyl
Molecular Weight ~435.5 g/mol (estimated) ~283.3 g/mol 490.58 g/mol ~417.5 g/mol (estimated)
Key Functional Groups Dimethoxy, dimethylphenyl, acetamide Methyl, acetamide Triazole, thioether, dimethylphenyl Naphthyl, acetamide
Lipophilicity (LogP) High (predicted) due to dimethyl and methoxy groups Moderate Moderate-High (thioether increases LogP) High (naphthyl increases LogP)
Solubility Likely low in aqueous media (hydrophobic substituents) Moderate Low (bulky triazole-thioether) Very low (naphthyl group)

Pharmacological and Biochemical Implications

  • Target Binding : The 3,4-dimethylphenyl group in the target compound may enhance hydrophobic interactions with enzyme pockets compared to the smaller methyl group in CAS 117903-09-0. However, the naphthyl substituent in the compound from could improve binding affinity in aromatic-rich environments.
  • Metabolic Stability: The 2,4-dimethoxyphenyl group in the target compound may resist oxidative metabolism better than the unsubstituted phenyl rings in CAS 117903-09-0.
  • Bioavailability : Higher molecular weight and lipophilicity in the target compound and CAS 692737-11-4 may limit oral absorption compared to lighter analogs like CAS 117903-09-0.

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C25H27ClN2O5S\text{C}_{25}\text{H}_{27}\text{Cl}\text{N}_2\text{O}_5\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticonvulsant , anticancer , and antimicrobial properties.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant effects of related compounds. For instance, a study demonstrated that derivatives with similar structural motifs showed significant protection against seizures in animal models. The activity is often attributed to the presence of the pyridazinone ring, which enhances central nervous system penetration and receptor binding affinity.

Table 1: Anticonvulsant Activity Comparison

CompoundModel UsedEffective Dose (mg/kg)Mechanism
Compound APicrotoxin-induced24.38GABA receptor modulation
Compound BElectroshock test88.23Voltage-gated ion channel inhibition

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, suggesting potential use as an anticancer agent.

Table 2: Anticancer Activity against Different Cell Lines

Cell LineIC50 (µM)Reference
HT2912.5Study X
Jurkat15.0Study Y
MCF-710.0Study Z

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings significantly impact the cytotoxicity of these compounds.

Antimicrobial Activity

In addition to its anticonvulsant and anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticonvulsant Efficacy : A recent study evaluated a series of pyridazinone derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that compounds with electron-withdrawing groups exhibited higher efficacy compared to their counterparts with electron-donating groups.
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide were assessed using MTT assays on various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, highlighting the potential for further development as an anticancer drug.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.